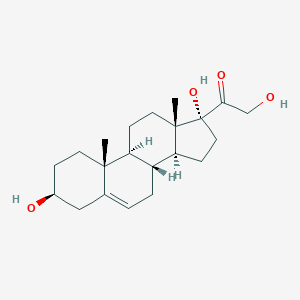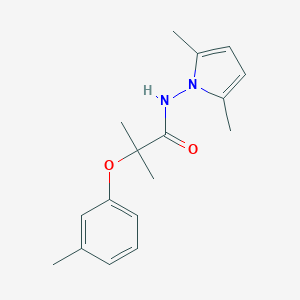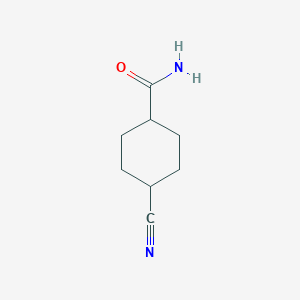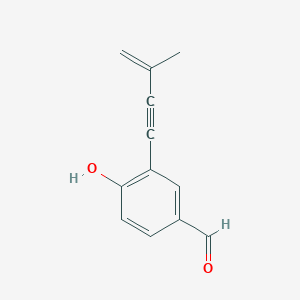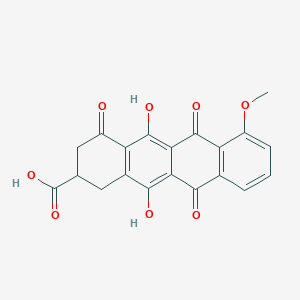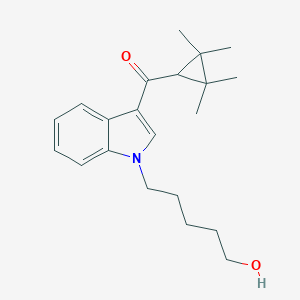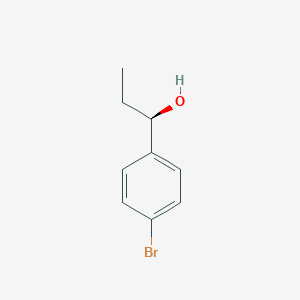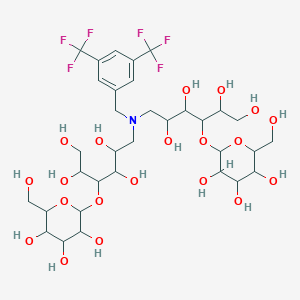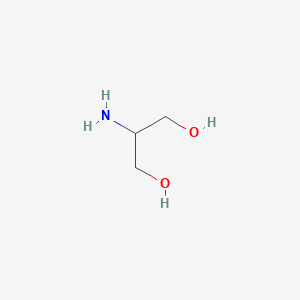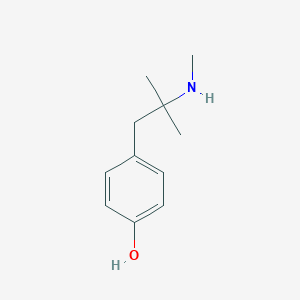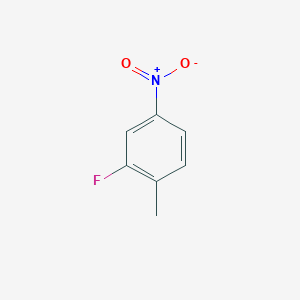![molecular formula C10H8N4 B045328 4-METHYL-[1,2,3]TRIAZOLO[1,5-A]QUINOXALINE CAS No. 111339-68-5](/img/structure/B45328.png)
4-METHYL-[1,2,3]TRIAZOLO[1,5-A]QUINOXALINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline is a heterocyclic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline consists of a quinoxaline ring fused with a triazole ring, with a methyl group attached to the triazole ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline typically involves the cyclization of appropriate precursors. One common method is the cyclization of methyl 2-amino-2-(3,4-dihydro)-2-(3,4-dihydro-2(1H)-quinoxalinylidene) acetate with amyl nitrite in the presence of 2,2,2-trichloroacetic acid and dioxane/diethyl ether as solvents .
Industrial Production Methods: Industrial production methods for 4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline are not extensively documented. the principles of green chemistry and eco-compatible catalysts are often employed to ensure sustainable and efficient production .
化学反应分析
Types of Reactions: 4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like amines and triazole-2-thiol are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted triazoloquinoxalines, which exhibit different biological activities .
科学研究应用
4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: This compound has shown potential as an antiviral, antimicrobial, and anticancer agent.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline involves its ability to intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can inhibit the replication and transcription processes, leading to cell death. The compound also targets specific molecular pathways, such as the A2B receptor, which is involved in cancer progression .
相似化合物的比较
- [1,2,4]Triazolo[4,3-a]quinoxaline
- [1,2,4]Triazolo[4,3-a]quinoxaline-1-thiol
- Quinoxaline derivatives
Comparison: 4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline is unique due to its specific substitution pattern and the presence of a methyl group on the triazole ring. This structural feature contributes to its distinct biological activities and makes it a valuable compound for medicinal chemistry research .
属性
CAS 编号 |
111339-68-5 |
|---|---|
分子式 |
C10H8N4 |
分子量 |
184.2 g/mol |
IUPAC 名称 |
4-methyltriazolo[1,5-a]quinoxaline |
InChI |
InChI=1S/C10H8N4/c1-7-10-6-11-13-14(10)9-5-3-2-4-8(9)12-7/h2-6H,1H3 |
InChI 键 |
KASJSXNKMGWWQG-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2N3C1=CN=N3 |
规范 SMILES |
CC1=NC2=CC=CC=C2N3C1=CN=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


